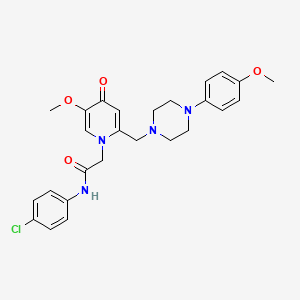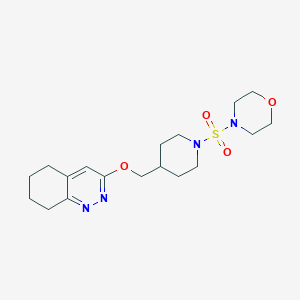
4-((4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)sulfonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)sulfonyl)morpholine is a useful research compound. Its molecular formula is C18H28N4O4S and its molecular weight is 396.51. The purity is usually 95%.
BenchChem offers high-quality 4-((4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)sulfonyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)sulfonyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolic Studies and Synthetic Cannabinoid Receptor Agonists
Research on synthetic cannabinoid receptor agonists, including those with morpholine and piperidine functionalities, focuses on understanding their metabolic fate. A study on QMMSB and QMiPSB, structurally related to the chemical compound of interest, has identified in vitro phase I and II metabolites. This knowledge is crucial for identifying these compounds in biosamples, highlighting the importance of such structural motifs in clinical toxicology and forensic science (Richter et al., 2022).
Ionic Liquid Crystals and Mesomorphic Behavior
Piperidinium, piperazinium, and morpholinium cations have been utilized in designing ionic liquid crystals, demonstrating rich mesomorphic behavior such as high-ordered smectic phases and hexagonal columnar phases. These findings suggest potential applications in materials science, particularly in the development of advanced liquid crystal displays and optical devices (Lava et al., 2009).
Hydrogen Bonding in Proton-Transfer Compounds
The study of hydrogen bonding in proton-transfer compounds of 5-sulfosalicylic acid with aliphatic nitrogen Lewis bases, including morpholine and piperidine, offers insights into crystal engineering and the design of molecular materials. Such compounds exhibit significant structural diversity and hydrogen-bonding patterns, which can be leveraged in the development of pharmaceuticals and advanced materials (Smith et al., 2011).
Antibiotic Activity Modulation
The study on the modulation of antibiotic activity against multidrug-resistant strains by compounds containing morpholine groups, such as 4-(Phenylsulfonyl) morpholine, underscores the potential of such structures in addressing antibiotic resistance. This research suggests that structural modifications can enhance the efficacy of existing antibiotics, pointing to applications in drug development and microbial resistance management (Oliveira et al., 2015).
properties
IUPAC Name |
4-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O4S/c23-27(24,22-9-11-25-12-10-22)21-7-5-15(6-8-21)14-26-18-13-16-3-1-2-4-17(16)19-20-18/h13,15H,1-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKDAZCNISCPAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2857739.png)
![(R)-3-Piperidin-3-yl-3,4-dihydro-1H-benzo[1,2,6]thiadiazine 2,2-dioxide hydrochloride](/img/structure/B2857740.png)

![3-Methyl-2-(2-methylprop-2-enyl)-1-piperidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2857744.png)
![3-(2,5-dimethoxyphenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2857745.png)
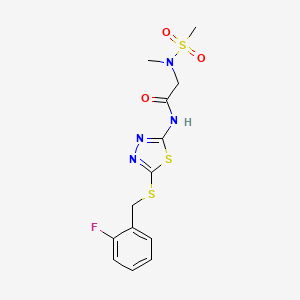
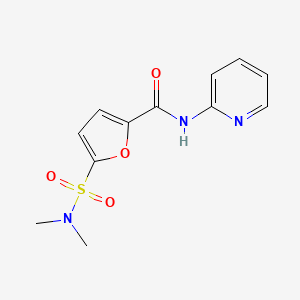

![N-(2-cyclohexyl-2-hydroxyethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B2857752.png)
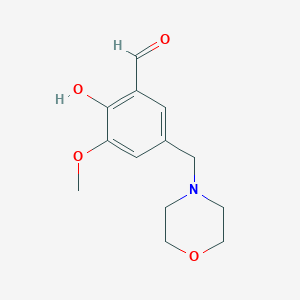
![2-{4-[(3-Chlorophenyl)sulfonyl]-1,4-diazepan-1-yl}[1,3]thiazolo[5,4-b]pyridine](/img/structure/B2857756.png)
![N-[1-(3-methyl-1-benzothiophen-2-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2857757.png)
